1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea
Brand Name: Vulcanchem
CAS No.: 1203198-76-8
VCID: VC4439877
InChI: InChI=1S/C18H21N3O4S/c1-2-25-17-10-4-3-9-16(17)20-18(22)19-14-7-5-8-15(13-14)21-11-6-12-26(21,23)24/h3-5,7-10,13H,2,6,11-12H2,1H3,(H2,19,20,22)
SMILES: CCOC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O
Molecular Formula: C18H21N3O4S
Molecular Weight: 375.44

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea

CAS No.: 1203198-76-8

Cat. No.: VC4439877

Molecular Formula: C18H21N3O4S

Molecular Weight: 375.44

* For research use only. Not for human or veterinary use.

1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea - 1203198-76-8

Specification

CAS No. 1203198-76-8
Molecular Formula C18H21N3O4S
Molecular Weight 375.44
IUPAC Name 1-[3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(2-ethoxyphenyl)urea
Standard InChI InChI=1S/C18H21N3O4S/c1-2-25-17-10-4-3-9-16(17)20-18(22)19-14-7-5-8-15(13-14)21-11-6-12-26(21,23)24/h3-5,7-10,13H,2,6,11-12H2,1H3,(H2,19,20,22)
Standard InChI Key MPIPDOSNTWVSCH-UHFFFAOYSA-N
SMILES CCOC1=CC=CC=C1NC(=O)NC2=CC(=CC=C2)N3CCCS3(=O)=O

Introduction

The compound 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea is a synthetic organic molecule that belongs to the urea class, characterized by the presence of a urea functional group. This compound combines a phenyl ring substituted with a 1,1-dioxidoisothiazolidin-2-yl group and another phenyl ring with a 2-ethoxy substitution. Despite the lack of specific literature directly referencing this compound, its structure suggests potential applications in medicinal chemistry and biological research due to the presence of sulfur and nitrogen atoms, which can interact with biological targets.

Synthesis

The synthesis of urea analogs typically involves the reaction of isocyanates with amines. For 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea, the synthesis might involve:

  • Preparation of Intermediates: Synthesis of the 3-(1,1-dioxidoisothiazolidin-2-yl)aniline and 2-ethoxyphenyl isocyanate.

  • Urea Formation: Reaction of the aniline with the isocyanate in a suitable solvent under controlled conditions.

StepReactionConditions
1Preparation of intermediatesControlled temperature, appropriate solvents
2Urea formationSuitable solvent, controlled temperature

Potential Applications

Given its structural features, 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea may have potential applications in:

  • Medicinal Chemistry: The presence of sulfur and nitrogen atoms suggests potential interactions with biological targets.

  • Biological Research: Its unique structure could be useful in studying biological pathways or as a scaffold for drug development.

Application AreaPotential Use
Medicinal ChemistryDrug development, biological interactions
Biological ResearchStudying biological pathways

Research Findings and Future Directions

While specific research findings on 1-(3-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(2-ethoxyphenyl)urea are not available, related compounds have shown promising biological activities. For instance, urea analogs with similar structures have demonstrated anticancer and antioxidant properties . Future studies could focus on synthesizing this compound and evaluating its biological activity through in vitro and in vivo assays.

Related CompoundBiological Activity
1-(4-Bromophenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaAnticancer activity
1-(2-Methoxyphenyl)-3-(1,3-dioxoisoindolin-2-yl)ureaAntioxidant activity

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